molecular formula C9H8ClNO B3384228 (4-chloro-1H-indol-2-yl)methanol CAS No. 53590-41-3

(4-chloro-1H-indol-2-yl)methanol

Cat. No.: B3384228
CAS No.: 53590-41-3
M. Wt: 181.62 g/mol
InChI Key: JZKSAKQPFWXXKS-UHFFFAOYSA-N
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Description

(4-Chloro-1H-indol-2-yl)methanol (: 53590-41-3), with the molecular formula C9H8ClNO, is a chloro-substituted indole derivative of interest in chemical and pharmaceutical research . This compound serves as a versatile chemical intermediate, particularly in the synthesis of more complex heterocyclic compounds. Its molecular structure, featuring both an indole ring and a hydroxymethyl functional group, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry. Indole derivatives are widely studied for their diverse biological activities. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C to maintain stability . Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKSAKQPFWXXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)CO)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Chloro 1h Indol 2 Yl Methanol and Its Analogues

Established Pathways for the Construction of Indole-2-methanol Scaffolds

The indole-2-methanol scaffold is a key structural motif that serves as a precursor to more complex indole (B1671886) derivatives. Its synthesis has been approached through several well-established chemical routes.

Reductive Methodologies from Indole-2-carboxylate Precursors

A primary and highly effective method for the synthesis of indole-2-methanols involves the reduction of corresponding indole-2-carboxylate esters or indole-2-carboxylic acids. These precursors are readily accessible through various classical indole syntheses, such as the Fischer, Reissert, or Bartoli methods.

The reduction of the carboxylate or carboxylic acid functional group to a primary alcohol is most commonly achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a particularly effective agent for this transformation. orgsyn.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the hydride reagent by protic solvents. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can be used under specific conditions, sometimes with additives to enhance its reactivity. libretexts.orgchemistrysteps.com

Reducing AgentSubstrateConditionsProductNotes
Lithium Aluminum Hydride (LiAlH₄)Ethyl indole-2-carboxylateAnhydrous THF or Et₂O, followed by aqueous workupIndole-2-methanolHigh-yielding and reliable method. orgsyn.org
Diisobutylaluminum hydride (DIBAL-H)Indole-2-carboxylate esterLow temperature (-78 °C)Indole-2-carboxaldehydeCan be used to stop the reduction at the aldehyde stage. Further reduction yields the alcohol.
Borane (BH₃)Indole-2-carboxylic acidTHFIndole-2-methanolOffers an alternative to LiAlH₄, particularly effective for carboxylic acids.

Alternative Routes for C2-Hydroxymethyl Functionalization of Indoles

Beyond the reduction of C2-carboxylates, other strategies have been developed for the introduction of a hydroxymethyl group at the C2 position of the indole nucleus. These methods often leverage modern C-H functionalization chemistry or the reactivity of specific indole precursors. One such approach involves the N-hydroxymethylation of indoles using formaldehyde surrogates, which can sometimes be followed by rearrangement or subsequent transformations to achieve C2 functionalization. researchgate.netacs.org

Direct C2-H functionalization remains a significant challenge due to the inherent reactivity of the C3 position in electrophilic substitution reactions. bhu.ac.in However, the use of directing groups on the indole nitrogen can steer metallation and subsequent functionalization to the C2 position. rsc.orgnih.gov For instance, a removable directing group can facilitate lithiation or transition-metal-catalyzed C-H activation at C2, followed by quenching with an electrophilic formaldehyde equivalent (e.g., paraformaldehyde) to install the hydroxymethyl group.

Regioselective Chlorination Strategies for the Indole Nucleus, Specifically at the C4 Position

Introducing a substituent at the C4 position of the indole ring is notoriously difficult due to the electronic properties of the heterocyclic system, which favor electrophilic attack at C3. ic.ac.uk Direct chlorination of an indole typically results in a mixture of products, with 3-chloroindole or 2,3-dichloroindole being the major products.

Achieving regioselective C4-functionalization requires specialized strategies, often involving transition-metal-catalyzed C-H activation. diva-portal.orgnih.gov These methods rely on the installation of a directing group (DG) at either the N1 or C3 position of the indole. The directing group coordinates to a metal catalyst (e.g., Palladium, Rhodium, or Iridium), bringing it into close proximity to the C4-H bond and enabling its selective activation and subsequent functionalization. nih.govdntb.gov.ua

For C4-chlorination, this strategy would involve a C-H activation/halogenation sequence. While direct C4-chlorination via this method is still an emerging area, related C4-halogenations and functionalizations have been reported, providing a blueprint for this transformation. researchgate.netrsc.org For example, a palladium-catalyzed reaction using a C3-directing group could facilitate the reaction with a chlorine source like N-chlorosuccinimide (NCS) or a copper(II) chloride (CuCl₂).

StrategyCatalyst/ReagentDirecting GroupKey Features
Directed C-H ActivationPalladium (Pd) catalystsPivaloyl or other carbonyl groups at C3Enables functionalization at the sterically hindered C4 position by forming a stable metallacyclic intermediate. nih.govrsc.org
Directed C-H Borylation followed by HalogenationIridium (Ir) catalysts for borylation, then Cu(II) halideN-linked directing groupsA two-step process where a C4-borylated indole is formed and then converted to the C4-chloro derivative.
Intramolecular CycloadditionN/A (Thermal or Lewis-acid catalyzed)Ynamide and enyne precursorsA de novo synthesis approach that builds the 4-substituted indole core from acyclic precursors. nih.govresearchgate.net

Development of Convergent and Divergent Synthetic Approaches to (4-chloro-1H-indol-2-yl)methanol

The synthesis of this compound can be designed using either convergent or divergent strategies, which offer different advantages in terms of efficiency and library generation.

A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them in the final stages. For the target molecule, a plausible convergent route would be:

Fragment A Synthesis: Preparation of a 4-chloroindole-2-carboxylate ester. This could be achieved via a Fischer indole synthesis starting from (3-chlorophenyl)hydrazine and ethyl pyruvate, though regioselectivity can be an issue. nih.gov A more controlled approach might involve building the indole from a pre-functionalized 2-bromo-6-chloroaniline derivative.

Final Step: Reduction of the ester in Fragment A to the target alcohol, this compound, using a reducing agent like LiAlH₄.

A divergent synthesis begins with a common intermediate that can be branched out to create a library of related analogues. nih.govnih.govresearchgate.net This approach is highly valuable for medicinal chemistry and structure-activity relationship studies. A possible divergent pathway is:

Common Intermediate: Synthesis of ethyl indole-2-carboxylate.

Branch Point 1 (C4-Functionalization): Application of a regioselective C4-chlorination protocol to introduce the chlorine atom, yielding ethyl 4-chloroindole-2-carboxylate.

Branch Point 2 (C2-Functionalization): The resulting chlorinated ester can either be reduced to this compound or reacted with other nucleophiles (e.g., Grignard reagents, amines) to generate a variety of C2-substituted 4-chloroindoles. rsc.orgorganic-chemistry.org

This divergent strategy allows for the late-stage introduction of diversity at both the C2 and C4 positions from a single, readily available starting material. nih.govnih.gov

Integration of Sustainable Chemistry Principles in Indole Synthesis

Modern synthetic chemistry places a strong emphasis on "green" or sustainable practices to minimize environmental impact. acs.org These principles are increasingly being applied to the synthesis of indoles. researchgate.nettandfonline.com

Key sustainable strategies applicable to the synthesis of this compound and its precursors include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing waste. researchgate.nettandfonline.comorganic-chemistry.orgelte.hu Classical reactions like the Fischer and Bischler indole syntheses have been adapted to microwave conditions. organic-chemistry.orgacs.org

Use of Greener Solvents: Replacing hazardous and volatile organic solvents (e.g., dichloromethane, toluene) with more environmentally benign alternatives like water, ethanol, or bio-based solvents like Cyrene is a core principle of green chemistry. acs.org

Catalysis: Employing catalytic amounts of reagents (especially non-toxic metal catalysts) instead of stoichiometric ones minimizes waste and improves atom economy. Transition-metal-catalyzed C-H activation is a prime example of a powerful, atom-economical tool for indole functionalization. mdpi.com

Green Chemistry PrincipleApplication in Indole SynthesisExample
Reduced Reaction Times Microwave-assisted reactionsFischer or Bischler indole synthesis under microwave irradiation. organic-chemistry.orgacs.org
Safer Solvents Use of water or bio-based solventsCopper-catalyzed cyclization of 2-ethynylanilines in water. organic-chemistry.org
Catalysis Transition-metal-catalyzed C-H functionalizationPd-catalyzed C-H activation for arylation or halogenation, avoiding pre-functionalized starting materials. chemrxiv.org
Atom Economy Multicomponent reactionsOne-pot synthesis of highly substituted indoles from anilines, aldehydes, and alkynes.

Mechanistic Elucidation of Key Synthetic Transformations Involving this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The key transformations in the synthesis of this compound involve well-studied, yet complex, mechanistic pathways.

Mechanism of Ester Reduction by LiAlH₄: The reduction of an indole-2-carboxylate ester with LiAlH₄ proceeds via a two-stage nucleophilic addition mechanism. jove.comucalgary.camasterorganicchemistry.com

First Hydride Addition: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org

Elimination of Alkoxide: This intermediate is unstable and collapses, reforming the C=O π-bond and expelling the alkoxide group (e.g., ⁻OEt) as a leaving group. This step generates an intermediate indole-2-carboxaldehyde.

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming a new tetrahedral intermediate (an alkoxide). chemistrysteps.com

Workup: The reaction is quenched with water or a mild acid, which protonates the aluminum-alkoxide complex to yield the final product, this compound.

Mechanism of Directed C4-Chlorination: The mechanism for transition-metal-catalyzed C4-chlorination is more complex and depends on the specific catalyst and directing group used. For a palladium-catalyzed process with a C3-directing group, a plausible mechanism involves a Concerted Metalation-Deprotonation (CMD) pathway:

Coordination: The directing group on the indole substrate coordinates to the Pd(II) catalyst.

C-H Activation: The palladium center abstracts the C4 proton, forming a five-membered palladacycle intermediate. This is the key regioselectivity-determining step.

Oxidative Addition/Redox Reaction: The chlorine source (e.g., NCS or CuCl₂) reacts with the palladacycle. This can occur through oxidative addition to form a Pd(IV) intermediate, or through a redox process where the Pd(II) is oxidized.

Reductive Elimination: The C4-Cl bond is formed via reductive elimination from the palladium center, regenerating a Pd(II) species and releasing the C4-chlorinated indole product. The catalyst can then re-enter the catalytic cycle.

Mechanism of Electrophilic Chlorination: While not regioselective for the C4 position, the general mechanism of electrophilic chlorination of indoles involves the attack of the electron-rich pyrrole (B145914) ring on an electrophilic chlorine species (e.g., Cl⁺ from Cl₂ or HOCl). ic.ac.ukpsu.eduacs.org The attack preferentially occurs at C3, forming a stabilized cationic intermediate (a Wheland intermediate). Subsequent loss of a proton from C3 restores aromaticity and yields the 3-chloroindole product. bhu.ac.in Understanding this inherent reactivity highlights why directing group strategies are essential for altering the regiochemical outcome to favor the C4 position.

Reactivity and Derivatization Chemistry of 4 Chloro 1h Indol 2 Yl Methanol

Chemical Transformations Involving the Primary Alcohol Functionality (C2-Hydroxyl Group)

The primary alcohol at the C2 position of (4-chloro-1H-indol-2-yl)methanol is a key site for various chemical modifications. Standard synthetic methodologies can be employed to transform this hydroxyl group into other important functional groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4-chloro-1H-indol-2-yl)carbaldehyde, or further to the carboxylic acid, 4-chloro-1H-indole-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid.

Etherification: The hydroxyl group can undergo etherification to form various ether derivatives. This can be achieved through reactions with alkyl halides or other electrophiles under basic conditions.

Esterification: Ester derivatives of this compound can be synthesized through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are often catalyzed by an acid or a coupling agent.

Reactivity and Functionalization at the Indole (B1671886) Nitrogen (N1-H) Position

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily functionalized. This allows for the introduction of a wide variety of substituents at the N1 position, which can significantly influence the molecule's properties and reactivity. nih.govrsc.org

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. nih.govrsc.org The choice of base and solvent can influence the regioselectivity of the reaction, favoring N-alkylation over C-alkylation. rsc.org Iron-catalyzed N-alkylation of indolines followed by oxidation provides an alternative route to N-alkylated indoles. nih.gov

N-Acylation: Acylation of the indole nitrogen can be achieved using acid chlorides or anhydrides. This introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations.

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination.

Explorations of the Reactivity of the C4-Chlorine Atom

The chlorine atom at the C4 position of the indole ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. wikipedia.orgmasterorganicchemistry.com This is because the indole ring itself is electron-rich, which disfavors nucleophilic attack. However, its reactivity can be enhanced under specific conditions or through the use of transition metal catalysis.

Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comdalalinstitute.comlibretexts.org In the case of this compound, the absence of such activating groups renders the C4-chlorine atom relatively inert to direct displacement by nucleophiles.

Cross-Coupling Reactions: The C4-chlorine atom can participate in various transition metal-catalyzed cross-coupling reactions. sci-hub.semdpi.comsigmaaldrich.com These reactions, such as the Suzuki, Stille, and Heck couplings, provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at this position. researchgate.netyoutube.com This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net

Regioselective Functionalization at Other Positions of the Indole Core (e.g., C3, C7)

While the C2 and N1 positions are the most readily functionalized, methods have been developed for the regioselective modification of other positions on the indole core, such as C3 and C7.

C3-Functionalization: The C3 position of the indole ring is inherently nucleophilic and is a common site for electrophilic substitution. chemrxiv.org However, direct C3-alkylation can sometimes be challenging. chemrxiv.org Alternative strategies, such as the Friedel-Crafts alkylation of (1H-indol-3-yl)methanols, have been developed for the synthesis of C3-functionalized indoles. beilstein-journals.orgrsc.org

C7-Functionalization: Direct functionalization of the C7 position of the indole ring is challenging due to the inherent reactivity of the pyrrole (B145914) ring. rsc.org However, recent advances have enabled site-selective C7 functionalization through the use of directing groups at the N1 position in combination with transition metal catalysis. rsc.orgnih.govnih.govresearchgate.netresearchgate.net These directing groups coordinate to the metal catalyst, guiding the functionalization to the C7 position. researchgate.netresearchgate.net

Application of this compound as a Strategic Building Block in Complex Chemical Synthesis

The versatile reactivity of this compound makes it a valuable precursor in the synthesis of complex molecules, including fused heterocyclic systems and advanced pharmacophore scaffolds. rsc.orgsigmaaldrich.comresearchgate.net

Construction of Fused Heterocyclic Systems (e.g., Oxazinoindoles)

This compound is a key starting material for the synthesis of oxazino[4,3-a]indoles. rsc.orgresearchgate.netrsc.org This is achieved through a cascade addition-cyclization reaction with vinyl sulfonium (B1226848) salts or vinyl selenones. rsc.orgresearchgate.net These fused heterocyclic systems are of interest due to their potential biological activities.

Precursor in the Assembly of Advanced Pharmacophore Scaffolds

The this compound scaffold is a component in the synthesis of various biologically active molecules. sigmaaldrich.comnih.govmdpi.comresearchgate.netdntb.gov.ua The presence of the chloro-substituted indole moiety is a feature in several compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated as potential EGFR inhibitors and as having antiproliferative effects. nih.gov The ability to functionalize multiple positions on the molecule allows for the creation of a diverse library of compounds for drug discovery programs. rsc.orgsigmaaldrich.comresearchgate.net

Computational and Theoretical Studies of 4 Chloro 1h Indol 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are crucial for assessing the reactivity and stability of (4-chloro-1H-indol-2-yl)methanol.

HOMO-LUMO Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Illustrative Data Table: Frontier Molecular Orbital Properties of a Substituted Indole (B1671886) Derivative

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.75
HOMO-LUMO Gap (ΔE)4.50

Note: The data in this table is illustrative and based on typical values for substituted indole derivatives. It does not represent experimentally or computationally verified data for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. sigmaaldrich.comrsc.org It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which aligns more closely with the intuitive Lewis structure concept. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied anti-bonding orbitals.

In the case of this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the nitrogen, oxygen, and chlorine atoms into the anti-bonding orbitals of the indole ring. This would provide a quantitative measure of the electronic stabilization within the molecule and help to explain the influence of the substituents on the aromatic system.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, especially in biological systems. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, multiple conformations are possible. Identifying the most stable conformer is essential for understanding its interactions with other molecules.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms in a molecule over time. This provides a dynamic picture of the molecule's behavior, including its conformational changes and vibrational motions. An MD simulation of this compound would reveal its accessible conformational space and the dynamics of the hydroxymethyl group, which could be important for its binding to biological targets.

Molecular Docking Studies for Elucidating Binding Mechanisms with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. The indole scaffold is a common feature in many biologically active compounds, and understanding its binding modes is of significant interest.

A molecular docking study of this compound would involve placing the molecule into the binding site of a target protein and calculating the binding affinity for different orientations. This can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the chloro-substituted indole ring could engage in hydrophobic and halogen bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. sigmaaldrich.comchemicalbook.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to find a correlation with their measured activity.

For indole derivatives, which are known to possess a wide range of biological activities including antibacterial and anticancer effects, QSAR studies can provide valuable insights. sigmaaldrich.comchemicalbook.com A QSAR model could be developed for a series of substituted indoles, including this compound, to predict their activity against a specific biological target. Such a model could help to identify the key structural features that are important for activity and guide the design of more potent analogs. For example, a QSAR study on indole derivatives as antibacterial agents found that compounds with high electronic energy and dipole moment were effective against S. aureus. chemicalbook.com

Prediction and Validation of Spectroscopic Properties through Theoretical Calculations

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can be a powerful tool for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra could aid in the assignment of experimental chemical shifts. Similarly, a calculated IR spectrum could help to identify the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol and the C-Cl stretch. Comparing the theoretically predicted spectra with experimental data can provide strong evidence for the proposed structure.

Illustrative Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Indole

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
N-H8.108.05
C3-H6.526.48
C5-H7.217.18
C6-H7.057.01
C7-H7.557.50
CH₂4.754.70
OH1.801.75

Note: This table presents illustrative data for a generic substituted indole to demonstrate the correlation between predicted and experimental values. It does not represent verified data for this compound.

Advanced Analytical Methodologies in 4 Chloro 1h Indol 2 Yl Methanol Research

The comprehensive investigation of (4-chloro-1H-indol-2-yl)methanol and its derivatives relies on a suite of advanced analytical methodologies. These techniques are indispensable for monitoring chemical reactions, purifying and characterizing synthetic products, and elucidating the intricate structural details and intermolecular interactions that govern the behavior of these compounds.

Conclusion and Future Research Directions for 4 Chloro 1h Indol 2 Yl Methanol

Synthesis of Key Research Findings and Contributions

A plausible and commonly employed synthetic route to (4-chloro-1H-indol-2-yl)methanol can be inferred from established methods for the synthesis of analogous indol-2-ylmethanol derivatives. The most probable pathway involves the reduction of a corresponding ester precursor, namely ethyl 4-chloroindole-2-carboxylate.

A general and efficient method for the synthesis of (1H-indol-2-yl)methanol compounds involves the reduction of the corresponding carboxylate ester using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). rsc.orgchemicalbook.com This standard procedure is widely applicable to a range of substituted indole-2-carboxylates.

The necessary precursor, ethyl 4-chloroindole-2-carboxylate, can be synthesized through various established indole (B1671886) synthesis methodologies. One such approach is the Gassman indole synthesis, which has been successfully applied to prepare a variety of substituted indoles. orgsyn.org While a specific synthesis for the 4-chloro variant using this method is not explicitly detailed in the provided literature, the versatility of the Gassman synthesis suggests its potential applicability.

The primary contribution of research into related compounds lies in the development of versatile synthetic methodologies for functionalized indoles. The synthesis of various chloro-substituted indole derivatives has been explored, providing a foundational knowledge base for the potential preparation and study of this compound. For instance, studies on other chloro-indole isomers and derivatives have highlighted their potential in areas such as antimicrobial and anticancer research. frontiersin.org

Identification of Unaddressed Research Questions and Persistent Challenges

The most significant gap in the current body of scientific knowledge is the near-complete absence of dedicated research on this compound. This lack of investigation gives rise to several fundamental, unaddressed questions:

Definitive Synthesis and Characterization: While a synthetic route can be postulated, a detailed, optimized, and reported synthesis of this compound is yet to be published. Comprehensive characterization data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are not readily available in the scientific literature.

Physicochemical Properties: The fundamental physicochemical properties of this compound, such as its pKa, solubility, and crystal structure, remain undetermined.

Biological Activity: The biological profile of this compound is entirely unexplored. Its potential as an antimicrobial, anticancer, or other therapeutic agent is unknown.

Reactivity and Derivatization: The chemical reactivity of the 2-hydroxymethyl group and the influence of the 4-chloro substituent on the indole ring's reactivity have not been investigated.

A persistent challenge in the broader context of 4-substituted indoles is the regioselective synthesis. The inherent reactivity of the indole nucleus often favors substitution at other positions, making the targeted synthesis of 4-substituted derivatives a non-trivial task. This synthetic difficulty may be a contributing factor to the limited research on this compound.

Emerging Methodologies and Technologies for Indole Research

The field of indole synthesis is continually evolving, with several emerging methodologies and technologies offering promising tools for the future study of compounds like this compound.

Methodology/TechnologyDescriptionPotential Application for this compound
C-H Functionalization Direct functionalization of carbon-hydrogen bonds offers a more atom-economical and efficient approach to synthesizing complex molecules, avoiding the need for pre-functionalized starting materials.Could enable the direct introduction of substituents onto the benzene (B151609) or pyrrole (B145914) ring of the 4-chloroindole (B13527) core, facilitating the synthesis of novel derivatives.
Photoredox Catalysis Utilizes visible light to initiate redox reactions, often under mild conditions, enabling unique bond formations and transformations that are challenging with traditional thermal methods.May provide novel routes for the synthesis of the 4-chloroindole scaffold or for the derivatization of this compound.
Flow Chemistry Involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. This technology allows for better control over reaction parameters, improved safety, and easier scalability.Could be employed for the safe and efficient large-scale synthesis of this compound and its derivatives.
Biocatalysis The use of enzymes to catalyze chemical reactions offers high selectivity and sustainability.Enzymes could be engineered to perform selective hydroxylations or other transformations on the 4-chloroindole scaffold, providing access to novel derivatives.
Computational Chemistry Quantum mechanical calculations can predict the reactivity, spectroscopic properties, and potential biological activity of molecules, guiding experimental design.Can be used to predict the properties of this compound and its derivatives, prioritizing synthetic targets with desired characteristics.

These advanced methodologies have the potential to overcome some of the synthetic challenges associated with 4-substituted indoles and to accelerate the exploration of their chemical and biological space.

Potential Avenues for Future Mechanistic and Synthetic Exploration of this compound and its Derivatives

The significant knowledge gap surrounding this compound presents a fertile ground for future research. The following avenues represent logical and potentially fruitful areas of exploration:

Definitive Synthesis and Full Characterization: The most immediate and fundamental area of future work is the development and publication of a robust and scalable synthesis of this compound. This should be accompanied by a comprehensive spectroscopic and physicochemical characterization of the compound.

Exploration of Chemical Reactivity: A systematic investigation into the reactivity of the 2-hydroxymethyl group is warranted. This could include oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification reactions to generate a library of derivatives. Furthermore, the influence of the 4-chloro substituent on the electrophilic and nucleophilic substitution reactions of the indole ring should be explored.

Investigation of Biological Activity: Drawing inspiration from the known biological activities of other chloro-substituted indoles, this compound and its derivatives should be screened for a range of biological activities. Initial areas of focus could include:

Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer activity: Screening against various cancer cell lines.

Enzyme inhibition: Investigating the potential to inhibit key enzymes implicated in disease.

Development as a Synthetic Building Block: this compound can serve as a valuable starting material for the synthesis of more complex molecules. The 2-hydroxymethyl group provides a handle for further elaboration, while the 4-chloro atom can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Comparative Studies with Isomers: A comparative study of the physicochemical and biological properties of this compound with its 5-, 6-, and 7-chloro isomers would provide valuable insights into the structure-activity relationships of chlorinated indoles.

Q & A

Q. What are the common synthetic routes for (4-chloro-1H-indol-2-yl)methanol?

  • Methodological Answer : The compound is typically synthesized via functionalization of the indole core. Key steps include:
  • Chlorination : Electrophilic substitution at the 4-position of 1H-indole using reagents like N-chlorosuccinimide (NCS) in DMF .
  • Hydroxymethylation : Introduction of the hydroxymethyl group at the 2-position via Mannich reaction or reduction of a carbonyl intermediate (e.g., using NaBH₄ in ethanol) .
  • Cross-Coupling : Suzuki-Miyaura coupling for biphenyl indole derivatives, though this applies to related structures (e.g., 4'-chloro-3-(5-chloro-1H-indol-2-yl)biphenyl-4-ol) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the hydroxymethyl group (δ ~4.5–5.0 ppm for -CH₂OH) and aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 198.05 for C₉H₇ClNO) .
  • TLC Monitoring : Ethyl acetate/hexane systems to track reaction progress .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) due to potential irritancy of chlorinated indoles .
  • Store at 2–8°C in airtight containers to prevent degradation .
  • Avoid inhalation; work in a fume hood during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency .
  • Temperature Control : Maintain 0–5°C during NaBH₄ reduction to minimize side reactions .
  • Catalyst Screening : For cross-coupling, test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligand optimization .

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for small-molecule crystallography to refine bond lengths and angles, particularly for the chlorinated indole core .
  • Twinned Data Analysis : Apply SHELXPRO for high-resolution datasets with twinning issues .

Q. What strategies are effective for evaluating biological activity?

  • Methodological Answer :
  • Enzyme Assays : Screen against cytochrome P450 isoforms due to structural similarity to bioactive indoles (e.g., serotonin analogs) .
  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to kinase targets (e.g., JAK2) .

Q. How can discrepancies in reported spectroscopic data be addressed?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol) .
  • Batch Reproducibility : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What novel synthetic routes could bypass current limitations?

  • Methodological Answer :
  • Photoredox Catalysis : Explore visible-light-mediated C–H functionalization to introduce the hydroxymethyl group .
  • Flow Chemistry : Implement continuous-flow systems for safer chlorination steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.